4-Trityl-3-thiosemicarbazide
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Overview
Description
4-Trityl-3-thiosemicarbazide is a chemical compound with the molecular formula C20H19N3S and a molecular weight of 333.45 g/mol . It is a derivative of thiosemicarbazide, which has garnered significant attention due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-Trityl-3-thiosemicarbazide typically involves the reaction of trityl chloride with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Chemical Reactions Analysis
4-Trityl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiosemicarbazides and their derivatives.
Scientific Research Applications
4-Trityl-3-thiosemicarbazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Trityl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition disrupts the cellular environment, leading to apoptosis (programmed cell death) of cancer cells. Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
4-Trityl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1,3,4-Thiadiazoles: These compounds also exhibit antimicrobial and anticancer properties but differ in their structural framework and specific biological activities.
Thiosemicarbazones: These derivatives are known for their broad-spectrum biological activities, including antiviral, antimalarial, and anticancer effects. They often form complexes with metals, enhancing their biological activity.
The uniqueness of this compound lies in its specific trityl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-amino-3-tritylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVNMVECCNIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375397 |
Source
|
Record name | 4-Trityl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21198-26-5 |
Source
|
Record name | 4-Trityl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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